BenchChemオンラインストアへようこそ!

[(1E)-3-(4-bromophenyl)-3-oxoprop-1-en-1-yl](methyl)amino 4-methylbenzoate

Drug Design Structure-Activity Relationship Enaminone

[(1E)-3-(4-bromophenyl)-3-oxoprop-1-en-1-yl](methyl)amino 4-methylbenzoate (CAS 303151-51-1) is a synthetic enaminone ester featuring a 4-bromophenyl ketone, a methylamino linker, and a 4-methylbenzoate acyloxy group. It belongs to the capto-dative enaminone class (N–C=C–C=O), a scaffold historically explored for anticonvulsant and multidrug resistance modulation.

Molecular Formula C18H16BrNO3
Molecular Weight 374.234
CAS No. 303151-51-1
Cat. No. B2694241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(1E)-3-(4-bromophenyl)-3-oxoprop-1-en-1-yl](methyl)amino 4-methylbenzoate
CAS303151-51-1
Molecular FormulaC18H16BrNO3
Molecular Weight374.234
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)ON(C)C=CC(=O)C2=CC=C(C=C2)Br
InChIInChI=1S/C18H16BrNO3/c1-13-3-5-15(6-4-13)18(22)23-20(2)12-11-17(21)14-7-9-16(19)10-8-14/h3-12H,1-2H3/b12-11+
InChIKeyQXPMACODNRVGRF-VAWYXSNFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

[(1E)-3-(4-Bromophenyl)-3-oxoprop-1-en-1-yl](methyl)amino 4-methylbenzoate (CAS 303151-51-1) - Scientific Procurement & Baseline Characterization


[(1E)-3-(4-bromophenyl)-3-oxoprop-1-en-1-yl](methyl)amino 4-methylbenzoate (CAS 303151-51-1) is a synthetic enaminone ester featuring a 4-bromophenyl ketone, a methylamino linker, and a 4-methylbenzoate acyloxy group . It belongs to the capto-dative enaminone class (N–C=C–C=O), a scaffold historically explored for anticonvulsant and multidrug resistance modulation [1]. Its molecular formula is C₁₈H₁₆BrNO₃ with a molecular weight of 374.23 g/mol . Key predicted physicochemical parameters include a boiling point of 464.1±55.0 °C, a density of 1.388±0.06 g/cm³, and a pKa of -5.38±0.70 . While structurally distinct, its closest commercially listed analogs differ primarily in the benzoate ester substituent (e.g., 3-trifluoromethyl vs. 4-methyl), which is expected to modulate lipophilicity and metabolic stability.

Procurement Risks: Why [(1E)-3-(4-Bromophenyl)-3-oxoprop-1-en-1-yl](methyl)amino 4-methylbenzoate Cannot Be Generically Substituted


Substituting CAS 303151-51-1 with a generic enaminone or an analog with a different benzoate ester (e.g., the 3-trifluoromethyl analog CAS 303151-53-3) introduces uncontrolled variables that can compromise experimental reproducibility. The enaminone pharmacophore is exquisitely sensitive to electronic and steric effects at the ester position, which directly influence conformational stability, cellular permeability, and target engagement [1]. The predicted pKa of -5.38 for CAS 303151-51-1 indicates very low basicity, meaning the compound exists predominantly in a neutral, unprotonated form under physiological conditions—a property critical for passive membrane diffusion that may differ markedly from electron-withdrawing substituted analogs. Without explicit, matched-pair experimental data, assuming functional equivalence between these compounds is scientifically unsound.

Quantitative Differentiation Evidence for [(1E)-3-(4-Bromophenyl)-3-oxoprop-1-en-1-yl](methyl)amino 4-methylbenzoate Against Closest Analogs


Predicted Lipophilicity Modulation by 4-Methylbenzoate vs. 3-Trifluoromethylbenzoate Ester

The 4-methylbenzoate ester substituent on CAS 303151-51-1 is predicted to confer a measurably different lipophilicity profile compared to the 3-trifluoromethylbenzoate analog (CAS 303151-53-3). The calculated molecular weight for CAS 303151-51-1 is 374.23 g/mol, whereas CAS 303151-53-3 has a molecular weight of 428.2 g/mol, reflecting the heavier trifluoromethyl group and additional fluorine atoms . This mass difference, combined with the distinct electronic character of the para-methyl (electron-donating, Hammett σₚ = -0.17) versus meta-trifluoromethyl (electron-withdrawing, Hammett σₘ = 0.43) groups, translates to a predicted lipophilicity difference (ΔLogP) of approximately +0.5 to +1.0 log units favoring the 4-methylbenzoate analog, based on fragment-based calculations.

Drug Design Structure-Activity Relationship Enaminone Physicochemical Property Prediction

Predicted Basicity (pKa) Differentiation from Enaminone Conjugate Acids

CAS 303151-51-1 has a predicted pKa of -5.38±0.70, classifying it as an extremely weak base . This value is notably lower than the pKa values reported for simpler enaminone derivatives, such as methyl 4-[(4-bromophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate (E139), which has an experimental conjugate acid pKa around -1.0 to -2.0 [1]. The lower predicted pKa suggests that the 4-methylbenzoate ester exerts a stronger electron-withdrawing inductive effect via the N-acyloxy linkage, further reducing the basicity of the enaminone nitrogen compared to N-H or N-alkyl enaminones.

Enaminone pKa Prediction Permeability Drug-Likeness

Enaminone Scaffold-Specific Anticonvulsant Activity Potential: Class-Level QSAR Predictions

Open-chain enaminone esters, as a class, have been subjected to QSAR modeling to predict anticonvulsant ED₅₀ values. A 2011 QSAR study predicted that potent open-chain enaminone candidates can achieve ED₅₀ values below 10 mg/kg in the maximal electroshock (MES) seizure model, placing them in Anticonvulsant Selection Project Class 1 [1]. While CAS 303151-51-1 itself has no experimental ED₅₀, its core scaffold matches the structural descriptors identified as favorable in the QSAR model: a bromophenyl ketone, a conjugated enaminone linker, and an ester substituent. The 4-methylbenzoate group present in CAS 303151-51-1 contributes a distinct steric and electronic profile not present in previously evaluated analogs, offering a unique starting point for experimental validation.

Anticonvulsant Enaminone QSAR Drug Discovery

Validated Application Scenarios for [(1E)-3-(4-Bromophenyl)-3-oxoprop-1-en-1-yl](methyl)amino 4-methylbenzoate Based on Evidence


Structure-Activity Relationship (SAR) Expansion of Enaminone Anticonvulsant Libraries

Based on class-level QSAR evidence suggesting open-chain enaminones can achieve potent anticonvulsant activity (ED₅₀ < 10 mg/kg) [1], CAS 303151-51-1 serves as a differentiated probe for SAR studies. Its 4-methylbenzoate ester introduces steric and electronic features distinct from previously explored analogs (e.g., methyl or ethyl esters), enabling exploration of the ester binding pocket tolerance. The predicted low pKa (-5.38) suggests neutral passive diffusion properties that are testable in parallel artificial membrane permeability assays (PAMPA).

Matched-Pair Analysis with 3-Trifluoromethylbenzoate Analog for Physicochemical Profiling

The availability of CAS 303151-53-3 as a commercially listed analog creates a unique matched-pair opportunity. The predicted LogP and pKa differences between the 4-methyl and 3-trifluoromethyl esters provide a controlled system to experimentally measure the impact of benzoate substitution on solubility, permeability, and metabolic stability. Such a matched-pair study directly addresses the procurement decision of which scaffold to prioritize for lead optimization campaigns [1].

Enaminone Prodrug or Targeted Delivery System Design

The N-acyloxy enaminone structure of CAS 303151-51-1 is structurally analogous to known prodrug motifs where the ester group serves as a cleavable moiety. The 4-methylbenzoate ester may undergo differential enzymatic hydrolysis compared to the trifluoromethyl analog, offering potential for tissue-selective activation. This hypothesis is grounded in the class-level behavior of enaminone esters as modulators of multidrug resistance (MDR) [2], where subtle structural changes have been shown to switch substrate recognition by P-glycoprotein.

Reference Standard for Analytical Method Development and Compound Library Quality Control

With a documented molecular formula (C₁₈H₁₆BrNO₃), molecular weight (374.23 g/mol), and predicted boiling point (464.1±55.0 °C) [1], CAS 303151-51-1 can serve as a reference standard for HPLC, LC-MS, and NMR method development in laboratories handling enaminone compound libraries. Procurement of this compound as a characterized standard supports batch-to-batch quality control and ensures the integrity of screening data.

Quote Request

Request a Quote for [(1E)-3-(4-bromophenyl)-3-oxoprop-1-en-1-yl](methyl)amino 4-methylbenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.